
6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is a heterocyclic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with hydrazinyl and dimethyl groups. The presence of these functional groups imparts specific chemical properties that make it an interesting subject for study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione typically involves the reaction of hydrazine derivatives with appropriate triazine precursors. One common method involves the condensation of hydrazine hydrate with 2,4-dimethyl-1,2,4-triazine-3,5-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and reaction conditions is carefully controlled to ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halides, amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile under mild heating.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in various substituted triazine compounds .
Scientific Research Applications
6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(dimethylamino)-1,3,5-triazine: Another triazine derivative with similar structural features but different functional groups.
4,6-Dimethoxy-1,3,5-triazine: A triazine compound with methoxy substituents instead of hydrazinyl groups.
1,2,4-Triazine-3,5(2H,4H)-dione: A simpler triazine derivative without the hydrazinyl and dimethyl substitutions.
Uniqueness
6-Hydrazinyl-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione is unique due to the presence of both hydrazinyl and dimethyl groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research .
Properties
CAS No. |
54317-65-6 |
|---|---|
Molecular Formula |
C5H9N5O2 |
Molecular Weight |
171.16 |
IUPAC Name |
6-hydrazinyl-2,4-dimethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H9N5O2/c1-9-4(11)3(7-6)8-10(2)5(9)12/h6H2,1-2H3,(H,7,8) |
InChI Key |
MLEVAFOVOOWHAK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=NN(C1=O)C)NN |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


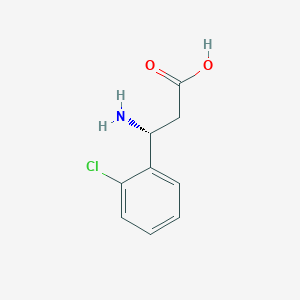
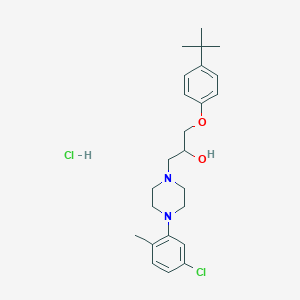
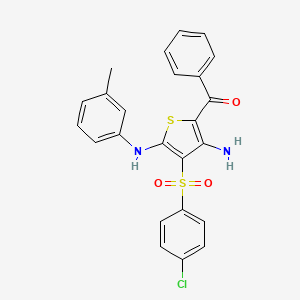
![4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine](/img/structure/B2376166.png)
![Sodium 1-[1-(tert-butoxycarbonyl)piperidin-4-yloxy]cyclobutanecarboxylate](/img/structure/B2376168.png)
![N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2376171.png)
![2-({[2-(3,4-dimethoxyphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2376173.png)
![N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide](/img/structure/B2376174.png)
![2-(4,6-dimethyl-1,5-dioxo-8-phenyl-5,6-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-2(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2376176.png)
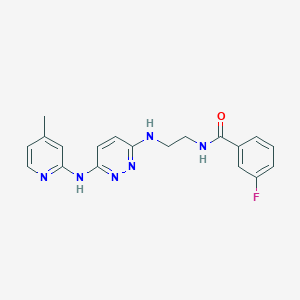
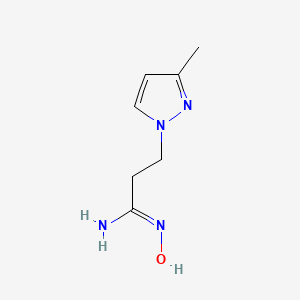
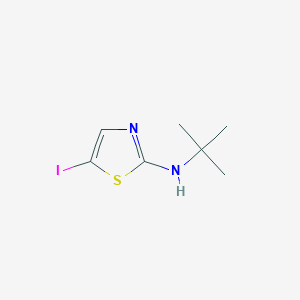
![(2Z)-N-(pyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2376182.png)
![N-[2-[2-(2-Chlorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2376183.png)
